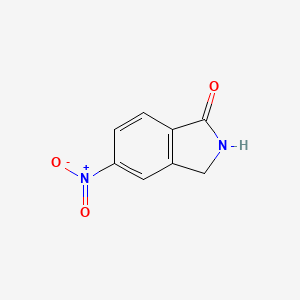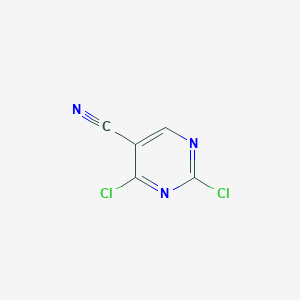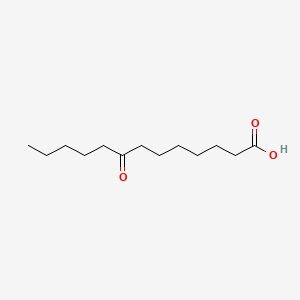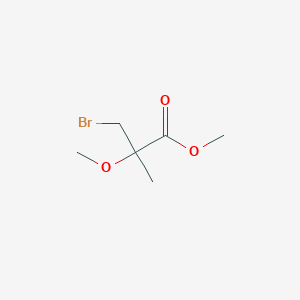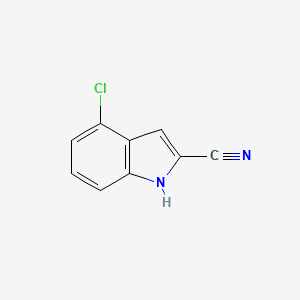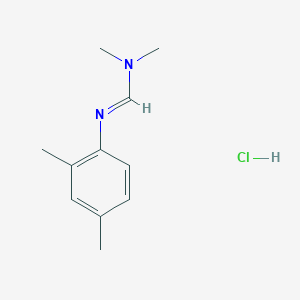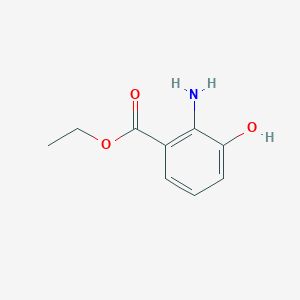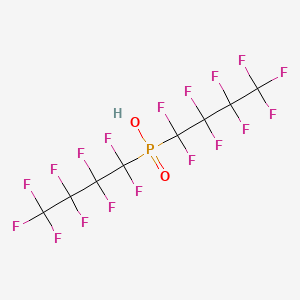
2-Cyano-6-fluoropyridine
概要
説明
2-Cyano-6-fluoropyridine is a compound with the molecular formula C6H3FN2 . It is used as a primary and secondary intermediate .
Synthesis Analysis
The synthesis of 2-Cyano-6-fluoropyridine and similar fluoropyridines has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine in 64% yield .Molecular Structure Analysis
The molecular structure of 2-Cyano-6-fluoropyridine is represented by the formula C6H3FN2 . More detailed structural analysis can be found in the referenced sources .Chemical Reactions Analysis
The chemical reactions involving 2-Cyano-6-fluoropyridine are part of the broader field of fluoropyridines synthesis . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
2-Cyano-6-fluoropyridine has a molecular weight of 122.10 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .科学的研究の応用
2-Cyano-6-fluoropyridine: A Versatile Compound in Scientific Research
Synthesis of Fluorinated Pyridines: 2-Cyano-6-fluoropyridine serves as a precursor in the synthesis of various fluorinated pyridine derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their unique biological activities. For instance, fluorinated pyridines can be used to create potent bradykinin B antagonists, which have therapeutic potential in treating inflammatory diseases .
Intermediate for Herbicides and Insecticides: This compound is utilized as a starting material for synthesizing certain herbicides and insecticides. The introduction of the cyano and fluoro groups into pyridine rings can lead to compounds with enhanced biological activity and stability, making them effective in plant protection strategies .
Bioprocessing and Cell Culture: In bioprocessing, 2-Cyano-6-fluoropyridine may be used as an intermediate in the synthesis of compounds that facilitate cell culture and transfection processes. This application is particularly relevant in the field of cell and gene therapy research, where precise chemical tools are required to manipulate genetic material within cells .
Electrochemical Fluorination: The compound can also be subjected to electrochemical fluorination, a process that introduces fluorine atoms into organic molecules. This method is valuable for preparing aryl fluorides, which are important in medicinal chemistry due to their ability to modulate the biological activity of drug molecules .
Safety and Hazards
将来の方向性
作用機序
Mode of Action:
The interaction of 2-Cyano-6-fluoropyridine with its targets likely involves binding to specific active sites. This binding can lead to conformational changes, altered enzymatic activity, or modulation of receptor signaling pathways. The introduction of the fluorine atom in the pyridine ring may affect the compound’s reactivity and stability, making it less reactive than its chlorinated or brominated analogues .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action. For example, pH variations may affect its solubility and reactivity.
: Shestopalov, A. M., Rodinovskaya, L. A., Mortikov, V. Y., & Fedorov, A. E. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 1–58). Springer. Link
特性
IUPAC Name |
6-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLTPVZQXTZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558612 | |
| Record name | 6-Fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-fluoropyridine | |
CAS RN |
3939-15-9 | |
| Record name | 6-Fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

